molecular formula C11H17ClN2O B13547451 Propiophenone, 2'-amino-3-(dimethylamino)-, hydrochloride CAS No. 51736-48-2

Propiophenone, 2'-amino-3-(dimethylamino)-, hydrochloride

Cat. No.: B13547451
CAS No.: 51736-48-2
M. Wt: 228.72 g/mol
InChI Key: SEQKYLMCGILZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of both amino and dimethylamino groups attached to the propiophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride typically involves the reaction of dimethylamine with a suitable precursor. One common method involves the substitution reaction of dimethylamine with 3-chloro-1,2-propanediol in the presence of an alkali such as sodium methoxide. The reaction is carried out in a solvent mixture of water and methanol at controlled temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar principles but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, typically involving reducing agents such as lithium aluminum hydride.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride involves its interaction with specific molecular targets. The amino and dimethylamino groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylamine (Aniline): Similar in structure but lacks the dimethylamino group.

    Dimethylamine: Contains the dimethylamino group but lacks the aromatic ring structure.

Uniqueness

Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride is unique due to the presence of both amino and dimethylamino groups attached to the aromatic ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

51736-48-2

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

IUPAC Name

1-(2-aminophenyl)-3-(dimethylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C11H16N2O.ClH/c1-13(2)8-7-11(14)9-5-3-4-6-10(9)12;/h3-6H,7-8,12H2,1-2H3;1H

InChI Key

SEQKYLMCGILZEE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=CC=CC=C1N.Cl

Origin of Product

United States

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